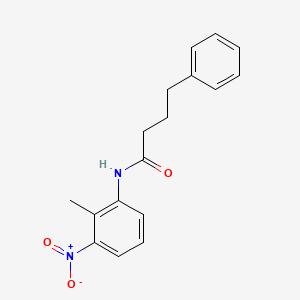
4-(4-ethoxyphenyl)-3-(ethylthio)-5-phenyl-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-ethoxyphenyl)-3-(ethylthio)-5-phenyl-4H-1,2,4-triazole, commonly known as EPTT, is a triazole compound that has gained significant attention in scientific research due to its potential applications in various fields. EPTT belongs to the family of triazoles, which are known for their unique chemical properties and biological activities.
作用机制
The mechanism of action of EPTT is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and disrupt cellular pathways. EPTT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, EPTT has been shown to inhibit the growth of fungi and bacteria by disrupting cell membrane integrity and inhibiting protein synthesis.
Biochemical and Physiological Effects:
EPTT has been shown to have both biochemical and physiological effects. Biochemically, EPTT has been shown to inhibit the activity of certain enzymes, including tyrosinase and α-glucosidase. Additionally, EPTT has been shown to inhibit the production of reactive oxygen species, which can damage cells and contribute to the development of various diseases. Physiologically, EPTT has been shown to exhibit anti-inflammatory and analgesic activities.
实验室实验的优点和局限性
One of the main advantages of using EPTT in lab experiments is its potent biological activity, which makes it a useful tool for investigating various cellular pathways and disease mechanisms. Additionally, EPTT is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using EPTT in lab experiments is its potential toxicity, which can make it difficult to work with at high concentrations.
未来方向
There are several future directions for research involving EPTT. One potential area of investigation is the development of EPTT-based drugs for the treatment of various diseases, including cancer and fungal infections. Additionally, EPTT could be further studied for its potential use as a herbicide in agriculture. Furthermore, EPTT could be explored for its ability to act as a corrosion inhibitor in material science. Finally, more research is needed to fully understand the mechanism of action of EPTT and its potential applications in various fields.
In conclusion, EPTT is a triazole compound that has gained significant attention in scientific research due to its potential applications in various fields. EPTT has been shown to exhibit potent biological activity and has been investigated for its potential use in medicinal chemistry, agriculture, and material science. While there are still many questions to be answered about the mechanism of action and future applications of EPTT, it is clear that this compound has the potential to be a valuable tool for researchers in a variety of fields.
合成方法
EPTT can be synthesized through a variety of methods, including the reaction of 4-ethoxybenzaldehyde, thioacetic acid, and phenylhydrazine in the presence of a catalyst. Another method involves the reaction of 4-ethoxyphenyl isothiocyanate and phenylhydrazine. The synthesis of EPTT is a complex process that requires careful control of reaction conditions and purification techniques to obtain a high yield of pure product.
科学研究应用
EPTT has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, EPTT has been shown to exhibit potent antitumor, antifungal, and antibacterial activities. EPTT has also been investigated for its potential use as a herbicide in agriculture. Additionally, EPTT has been studied for its ability to act as a corrosion inhibitor in material science.
属性
IUPAC Name |
4-(4-ethoxyphenyl)-3-ethylsulfanyl-5-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-3-22-16-12-10-15(11-13-16)21-17(14-8-6-5-7-9-14)19-20-18(21)23-4-2/h5-13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVOLJPMPWICEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethoxyphenyl)-3-(ethylsulfanyl)-5-phenyl-4H-1,2,4-triazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5779296.png)





![1-[(2,4-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5779342.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5779346.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5779350.png)


![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole](/img/structure/B5779365.png)
